2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanamide

Catalog No.
S14010802
CAS No.
M.F
C9H16N4O
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanamid...

Product Name

2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanamide

IUPAC Name

2-amino-4-(4,5-dimethylimidazol-1-yl)butanamide

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C9H16N4O/c1-6-7(2)13(5-12-6)4-3-8(10)9(11)14/h5,8H,3-4,10H2,1-2H3,(H2,11,14)

InChI Key

NEWLYAISJLGUOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)CCC(C(=O)N)N)C

2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide, also known by its CAS number 1310082-01-9, is a chemical compound with the molecular formula C9H16N4OC_9H_{16}N_4O and a molar mass of 196.25 g/mol. This compound features an amino group and an imidazole ring, which are significant in various biochemical interactions. The structure includes a butanamide backbone, making it relevant in medicinal chemistry and pharmacology due to its potential biological activities .

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The amine can undergo acylation to form amides, which may alter its biological activity.
  • Imidazole Ring Reactions: The imidazole ring can participate in proton transfer reactions and coordination with metal ions, affecting its stability and reactivity in biological systems.

Research indicates that 2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide exhibits various biological activities. Its structural components suggest potential roles in:

  • Antimicrobial Activity: Compounds with imidazole rings are often studied for their antimicrobial properties.
  • Enzyme Inhibition: The presence of both the amino and imidazole groups may allow this compound to interact with enzymes, potentially acting as an inhibitor or modulator.
  • Neuroprotective Effects: Some studies suggest that similar compounds could have neuroprotective properties, possibly through mechanisms involving neurotransmitter modulation.

Several synthesis methods have been reported for producing 2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide:

  • Condensation Reactions: The compound can be synthesized through condensation reactions involving appropriate amines and carboxylic acids or their derivatives.
  • Multi-step Synthesis: A typical approach may involve synthesizing the imidazole ring first, followed by its incorporation into the butanamide structure through coupling reactions.
  • Use of Protecting Groups: During synthesis, protecting groups may be employed to prevent unwanted reactions at sensitive functional sites.

The applications of 2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide span various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific diseases or conditions related to enzyme activity.
  • Biochemical Research: It serves as a tool in biochemical assays to study enzyme interactions and metabolic pathways.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pests or pathogens.

Interaction studies highlight the compound's ability to bind with various biological targets. These studies typically focus on:

  • Protein Binding Affinity: Investigating how well the compound binds to specific proteins or enzymes can provide insights into its mechanism of action.
  • Cellular Uptake Mechanisms: Understanding how the compound enters cells can inform its therapeutic potential and bioavailability.

Experimental techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are often employed to elucidate these interactions.

Several compounds share structural similarities with 2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-Amino-N-(4-methylimidazolyl)butanamideC9H12N4OContains a methyl group on the imidazole ring
4-Amino-5-methylimidazoleC4H6N4Simpler structure; lacks butanamide functionality
2-Amino-N-(1H-imidazol-2-yl)propanamideC8H12N4OPropanamide instead of butanamide
1H-Imidazole derivativesVariesBroad category; includes many compounds with diverse activities

The uniqueness of 2-Amino-4-(4,5-dimethyl-1H-imidazol-1-yl)butanamide lies in its specific combination of an amino group attached to a butanamide chain and a dimethyl-substituted imidazole ring, which may confer distinct biological properties not found in other related compounds .

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

196.13241115 g/mol

Monoisotopic Mass

196.13241115 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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